4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and medicinal applications
Mechanism of Action
Target of Action
The primary targets of 4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its targets by inhibiting the action of COX enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, where prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the COX and 5-lipoxygenase pathways, respectively .
Result of Action
The molecular and cellular effects of the compound’s action result in significant anti-inflammatory and analgesic activities . By inhibiting the production of prostaglandins, the compound reduces inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of 4,6-dichlorobenzothiazole: This can be achieved by reacting 2-aminothiophenol with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Acetylation: The 4,6-dichlorobenzothiazole is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 4-acetyl-4,6-dichlorobenzothiazole.
Amidation: Finally, the acetylated product is reacted with benzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atoms on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4,6-dichlorobenzothiazole: Shares the benzothiazole core but lacks the acetyl and benzamide groups.
4-acetylbenzothiazole: Contains the acetyl group but lacks the dichloro and benzamide groups.
N-(4,6-dichlorobenzothiazol-2-yl)benzamide: Contains the benzamide group but lacks the acetyl group.
Uniqueness
4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of its functional groups, which contribute to its distinct chemical properties and potential applications. The presence of both acetyl and benzamide groups, along with the dichlorobenzothiazole moiety, enhances its reactivity and bioactivity compared to similar compounds.
Biological Activity
4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. Benzothiazole derivatives have gained significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and inflammation. This article explores the biological activity of this specific compound, focusing on its anticancer and anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated the effects of various benzothiazole compounds on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives inhibited cell proliferation effectively.
Table 1: Anticancer Activity of Benzothiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A431 | 2.5 | Induction of apoptosis |
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | A549 | 1.8 | Inhibition of AKT and ERK pathways |
The compound this compound was found to induce apoptosis in cancer cells while also inhibiting critical signaling pathways such as AKT and ERK, which are often implicated in cancer cell survival and proliferation .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. It was evaluated for its impact on the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. The results indicated a significant reduction in these cytokines upon treatment with the compound.
Table 2: Anti-inflammatory Effects
Compound | Cell Line | Cytokine Inhibition (%) | Concentration (µM) |
---|---|---|---|
This compound | RAW264.7 | IL-6: 70% | 5 |
TNF-α: 65% |
These findings suggest that the compound may serve as a dual-action agent targeting both cancer proliferation and inflammation .
Mechanistic Studies
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.
- Cytokine Modulation : It reduces the secretion of pro-inflammatory cytokines, thereby mitigating inflammation.
- Signaling Pathway Inhibition : The inhibition of AKT and ERK signaling pathways is crucial for its anticancer activity.
Case Studies
A notable case study involved the synthesis and evaluation of several benzothiazole derivatives where this compound was highlighted for its superior activity against A431 and A549 cell lines. The study utilized various assays including MTT for cell viability and ELISA for cytokine measurement.
Properties
IUPAC Name |
4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-8(21)9-2-4-10(5-3-9)15(22)20-16-19-14-12(18)6-11(17)7-13(14)23-16/h2-7H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZDBLQBVZTEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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